Aminoacyl tRNA synthetase-IN-1
CAS No.:
Cat. No.: VC0006680
Molecular Formula: C16H25N7O7S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N7O7S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate |
| Standard InChI | InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 |
| Standard InChI Key | ADKZHDGLJXVNIT-VBJYJYTRSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Aminoacyl tRNA synthetase-IN-1 is a sulfamate-containing purine analog with the systematic name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate . Its three-dimensional conformation features a ribose-like oxolane ring linked to an adenine base, while the sulfamate group facilitates binding to aaRS active sites .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 459.5 g/mol | PubChem |
| Solubility | 65 mg/mL in DMSO | MedChemExpress |
| Synonyms | CHEMBL1163069, 219931-45-0 | PubChem |
Stereochemical Configuration
The compound’s activity depends on its stereochemistry: the oxolane ring adopts a configuration, while the sulfamate side chain exhibits stereoisomerism . This configuration mimics the transition state of tRNA aminoacylation, enabling competitive inhibition .
Mechanism of Action
Inhibition of Bacterial Aminoacyl-tRNA Synthetases
Aminoacyl tRNA synthetase-IN-1 selectively targets bacterial aaRSs—enzymes that catalyze tRNA aminoacylation, a two-step reaction essential for translation . By binding to the enzyme’s active site, the compound prevents the formation of aminoacyl-adenylate intermediates, thereby halting tRNA charging . Structural studies suggest that the sulfamate group displaces the α-phosphate of ATP, while the adenine moiety occupies the nucleotide-binding pocket .
Selectivity and Resistance Profiles
Unlike broad-spectrum aaRS inhibitors (e.g., mupirocin), Aminoacyl tRNA synthetase-IN-1 exhibits narrow-spectrum activity, primarily affecting Gram-positive bacteria . Resistance mechanisms, such as active-site mutations or efflux pumps, remain poorly characterized, highlighting its potential as a template for next-generation antimicrobials .
Research Applications
Biochemical Studies
The compound is widely used to probe aaRS kinetics and substrate specificity. For instance, a 2024 study employed it to validate a high-throughput LC–MS/MS assay for measuring cytosolic aaRS activities, demonstrating its utility in functional genomics . Researchers observed dose-dependent inhibition of multiple aaRSs at nanomolar concentrations, with values ranging from 22 to 140 nM .
Antimicrobial Development
Pharmacological Data
In Vitro Activity
The compound’s inhibitory potency varies across bacterial species:
Table 2: Inhibitory Concentrations (IC₅₀)
Toxicity and Pharmacokinetics
In murine models, the compound showed low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells) but limited plasma stability () . Prodrug derivatives are under investigation to enhance metabolic stability and tissue penetration .
Future Directions and Challenges
Structural Optimization
MedChemExpress has patented analogs with modified sulfamate groups (e.g., fluorinated derivatives) to improve binding affinity and reduce off-target effects . Computational docking studies predict that these analogs achieve stronger hydrogen bonding with conserved aaRS motifs (e.g., KMSKS loop) .
Clinical Translation
Despite promising preclinical data, challenges such as rapid renal clearance and formulation scalability must be addressed. Collaborative efforts between academia and pharmaceutical companies are critical to advancing this compound into clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume